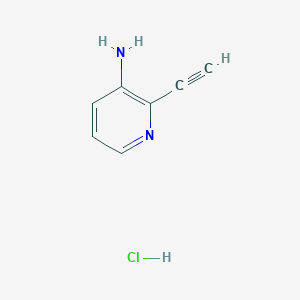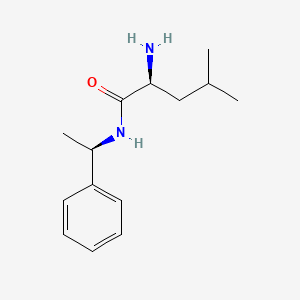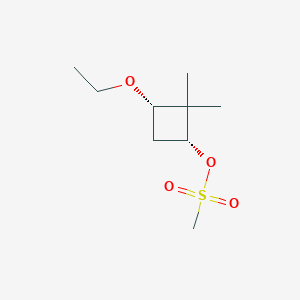
Pyridin-2-yl(thiophen-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-yl(thiophen-3-yl)methanamine is an organic compound that features a pyridine ring and a thiophene ring connected via a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(thiophen-3-yl)methanamine typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the use of copper-catalyzed reactions to facilitate the formation of the desired compound . The reaction conditions often include mild temperatures and the presence of water as a solvent, which helps in the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed methods. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it accessible for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridin-2-yl(thiophen-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Reduction: It can be reduced using appropriate reducing agents to yield different derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles can be used under suitable conditions.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-yl(thiophen-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyridin-2-yl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Pyridin-3-yl(thiophen-2-yl)methanamine: A similar compound with the positions of the pyridine and thiophene rings swapped.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Another derivative with a methyl group attached to the methanamine.
Uniqueness: Pyridin-2-yl(thiophen-3-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H10N2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
pyridin-2-yl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C10H10N2S/c11-10(8-4-6-13-7-8)9-3-1-2-5-12-9/h1-7,10H,11H2 |
InChI-Schlüssel |
OLMREPPHGOTEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C2=CSC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)



![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)




![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)
![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)


